molecular formula C26H24S2 B3028245 7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole CAS No. 1781261-93-5

7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole

Cat. No. B3028245
CAS RN: 1781261-93-5
M. Wt: 400.6 g/mol
InChI Key: ZGODQSHQLVHMPO-UHFFFAOYSA-N
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Description

The compound "7-Hexyl-2-phenyl- benzothiolo[3,2-b] benzothiole" is not directly mentioned in the provided papers. However, the papers do discuss various synthetic methods and structural analyses of related heterocyclic compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione involved the treatment of a precursor with hexyl tosylate . Similarly, the synthesis of 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones was achieved through a photo-catalyzed ring opening of isoxazole followed by intramolecular nucleophilic addition . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired molecular transformations.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial as it determines their reactivity and physical properties. X-ray crystallography confirmed the molecular forms of synthesized compounds, revealing how proton migration can lead to different conformations and assembly modes in the crystal . Such detailed structural analysis is essential for understanding the behavior of complex molecules like "7-Hexyl-2-phenyl- benzothiolo[3,2-b] benzothiole".

Chemical Reactions Analysis

The papers describe various chemical reactions, including Friedel-Crafts cyclization, which is a key step in synthesizing substituted benzothiophenes . This reaction involves the formation of carbon-carbon bonds via electrophilic aromatic substitution, which is a common strategy for constructing aromatic systems. Understanding these reactions can provide insights into the potential reactivity of "7-Hexyl-2-phenyl- benzothiolo[3,2-b] benzothiole".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of different substituents and functional groups can affect the compound's solubility, melting point, and reactivity. The papers do not directly provide data on the physical and chemical properties of "7-Hexyl-2-phenyl- benzothiolo[3,2-b] benzothiole", but the synthesis and structural analyses of related compounds can offer a comparative perspective .

Scientific Research Applications

  • Semiconductor Materials : Hiromi Minemawari et al. (2014) analyzed the crystal structure of 7-decyl-2-phenyl[1]benzothieno[3,2-b][1]benzothiophene, a promising semiconducting component for organic thin-film transistors. The study revealed a bilayer-type crystal structure with potential for excellent semiconducting performance (Minemawari et al., 2014).

  • Solar Cell Applications : Akinobu Naka et al. (2016) synthesized a two-dimensional starlike molecule incorporating benzothiadiazole-thiophenylphenyltriazine groups for application in dye-sensitized solar cells. This research highlights the potential of such molecules in renewable energy technology (Naka et al., 2016).

  • Crystal Structure Analysis : The study of the crystal structures of various organic molecules, including those similar to the compound , can be crucial for understanding their applications in materials science and chemistry. For instance, the research by V. Kravtsov et al. (2012) on the crystal structures of benzodiazepin derivatives contributes to this understanding (Kravtsov et al., 2012).

  • Organic Thin-Film Transistors : Yaowu He et al. (2016) prepared derivatives of [1]benzothieno[3,2-b][1]benzothiophene for use in organic thin-film transistors, demonstrating the importance of mesoscopic order in molecular design for high electronic performance (He et al., 2016).

Mechanism of Action

The mechanism of action of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is not explicitly mentioned in the search results.

properties

IUPAC Name

7-hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24S2/c1-2-3-4-6-9-18-12-14-21-23(16-18)27-26-22-15-13-20(17-24(22)28-25(21)26)19-10-7-5-8-11-19/h5,7-8,10-17H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGODQSHQLVHMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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